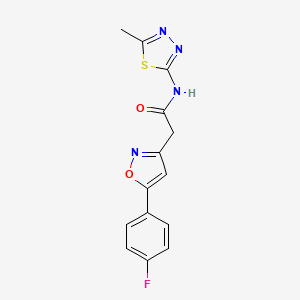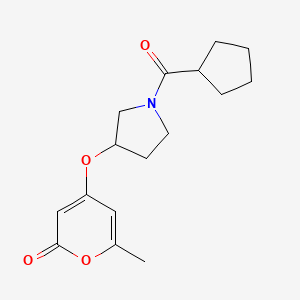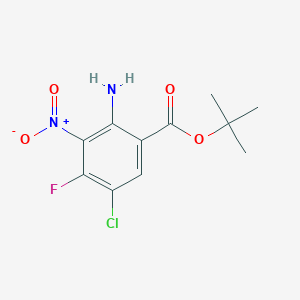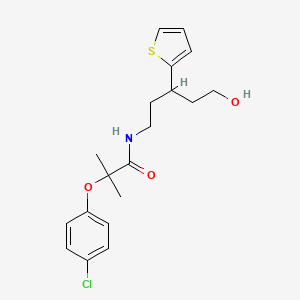![molecular formula C20H19N5O B2502709 4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile CAS No. 1797287-89-8](/img/structure/B2502709.png)
4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(2-Methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile is an organic compound featuring a unique fusion of pyrimidine, pyrazolo, and benzonitrile groups. Its structure gives it distinct chemical and biological properties that have garnered interest in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile generally involves multi-step processes:
Formation of the Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Core: : This step may involve the condensation of suitable pyridine and pyrazole derivatives, under specific conditions (e.g., use of acid catalysts, elevated temperatures).
Introduction of the Methyl Group: : Alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Oxopropyl Group: : This can be achieved by acylation reactions.
Final Coupling with Benzonitrile: : Involves reactions such as nucleophilic substitution.
Industrial Production Methods
Scaling up the synthesis for industrial production requires optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow chemistry, the use of robust catalysts, and solvent systems that minimize environmental impact can be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, often resulting in the formation of corresponding ketones or aldehydes.
Reduction: : Hydrogenation reactions may reduce the compound to yield amine derivatives.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify different parts of the molecule.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: : Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Substitution: : Use of halogenating agents or alkyl halides.
Major Products
Oxidation Products: : Ketones, aldehydes, or carboxylic acids.
Reduction Products: : Amines and alcohols.
Substitution Products: : Vary depending on the substituent introduced.
Scientific Research Applications
4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile finds applications in several research domains:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: : Explored for its therapeutic potential in treating various diseases due to its unique molecular interactions.
Industry: : Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
Molecular Targets and Pathways
The compound's biological activity stems from its ability to interact with specific enzymes and receptors in cells. It may inhibit or activate signaling pathways by binding to active sites on proteins, thereby influencing cellular processes.
Comparison with Similar Compounds
Similar compounds include:
4-(3-(2-ethyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile: : Differing by the ethyl group, altering its biological and chemical properties.
4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-yl)-3-oxopropyl)benzonitrile: : Structural isomer affecting its interaction with molecular targets.
Highlighting Uniqueness
4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile is unique due to its specific spatial arrangement and functional groups, which confer distinct reactivity and biological activities compared to its analogs.
Properties
IUPAC Name |
4-[3-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-3-oxopropyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-14-10-19-22-12-17-13-24(9-8-18(17)25(19)23-14)20(26)7-6-15-2-4-16(11-21)5-3-15/h2-5,10,12H,6-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVLFZCPEDIQPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)CCC4=CC=C(C=C4)C#N)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3-Propan-2-yloxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2502629.png)
![Tert-butyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B2502631.png)
![(E)-3-(4-fluorophenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile](/img/structure/B2502632.png)
![1-[4-(5,7-Dihydro-4H-thieno[2,3-c]pyridine-6-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2502635.png)
![10-methoxy-7-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2502636.png)





![4-tert-butyl-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide](/img/structure/B2502644.png)

![N-(4-CHLOROPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2502646.png)

